molecular formula C10H10O2 B067822 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 193819-51-1

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B067822
CAS No.: 193819-51-1
M. Wt: 162.18 g/mol
InChI Key: DFJWZRFJYGQPEA-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound that features a hydroxymethyl group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis often begins with indanone as the starting material.

    Hydroxymethylation: The indanone undergoes hydroxymethylation, which can be achieved using formaldehyde and a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group in the indanone structure can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxymethyl group can yield 6-(formyl)-2,3-dihydro-1H-inden-1-one or 6-(carboxyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: Reduction of the carbonyl group can produce 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The indanone structure can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-(Formyl)-2,3-dihydro-1H-inden-1-one: Similar structure but with a formyl group instead of a hydroxymethyl group.

    6-(Carboxyl)-2,3-dihydro-1H-inden-1-one: Contains a carboxyl group instead of a hydroxymethyl group.

    6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol: The carbonyl group is reduced to an alcohol.

Uniqueness

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxymethyl group and an indanone structure

Properties

IUPAC Name

6-(hydroxymethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWZRFJYGQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610949
Record name 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193819-51-1
Record name 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 28 (8.0 g, 38.7 mmol) and p-toluenesulfonic acid (7.4 g, 38.7 mmol) in a mixture of water (20 mL) and acetone (85 mL) was heated to reflux for about 1 hour. The mixture was concentrated under vacuum, diluted with water, and neutralized by careful addition of potassium carbonate (2.7 g, 19.4 mmol). The precipitate was collected by filtration, washed with minimal water and diethyl ether, and dried under vacuum to provide the desired product. MS (DCI-NH3): m/z 180 (M+NH4)+.
[Compound]
Name
solution
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

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